1-Butyl-3-methylimidazolium bis(perfluoroethylsulfonyl)imide
Overview
Description
1-Butyl-3-methylimidazolium bis(perfluoroethylsulfonyl)imide is an ionic liquid with the molecular formula C₁₂H₁₅F₁₀N₃O₄S₂ and a molecular weight of 519.379 g/mol . This compound is known for its unique properties, such as high thermal stability, low volatility, and excellent solubility for a wide range of substances. It is widely used in various scientific and industrial applications due to these properties.
Mechanism of Action
Target of Action
The primary target of 1-Butyl-3-methylimidazolium bis(perfluoroethylsulfonyl)imide, also known as BMIM–TFSI, is the electrochemical interface . This compound is a type of room temperature ionic liquid (RTIL) that has been observed to have different properties near solid substrates compared to bulk liquids .
Mode of Action
BMIM–TFSI interacts with its targets by forming layered structures at the interfaces . The structural and dynamic properties of BMIM–TFSI on mica and graphite interfaces have been thoroughly investigated . It has been found that the closest layer of BMIM–TFSI behaves as a two-dimensional ionic crystal on mica and as a liquid or liquid crystal on graphite .
Pharmacokinetics
It is known that bmim–tfsi is a class of electrolytic materials that can be used in the fabrication of lithium-ion batteries . These batteries consist of an anode, cathode, and electrolyte with a charge-discharge cycle .
Result of Action
The result of BMIM–TFSI’s action can be observed in its application in electrochemical double-layer capacitors (EDLCs) . The single electrode specific capacitance (Csc) of the EDLC was 4.5 F g −1 and the relaxation time constant was 10.7 s . The initial Csc was 26.5 F g −1 and its retention was above 65.5% over 500 cycles .
Action Environment
The action of BMIM–TFSI can be influenced by environmental factors. For instance, the properties of BMIM–TFSI near solid substrates are different from those of bulk liquids . These properties play an important role in the development of catalysts, lubricants, and electrochemical devices .
Biochemical Analysis
Biochemical Properties
The structural and dynamic properties of 1-Butyl-3-methylimidazolium bis(perfluoroethylsulfonyl)imide have been thoroughly investigated . It has been observed that during the simulation, the closest layer of this compound behaves as a two-dimensional ionic crystal on mica and as a liquid or liquid crystal on graphite .
Cellular Effects
The solubility of alkane gases are less than the alkene gas in this compound . Its ability to solubilize CO2 is more when compared to 1-butyl-3-methylimidazolium dicyanamide .
Molecular Mechanism
The color change of this compound upon irradiation originates from the formation of double bonds in the aliphatic chains of pristine organic cations (or radiolytic products of RTILs) and various associated species containing these “double-bond products” .
Temporal Effects in Laboratory Settings
The results show that this compound inhibits the spontaneous combustion of bituminous coal . The addition of this compound increases the decomposition temperature of bituminous coal, where the apparent activation energy is increased .
Transport and Distribution
The structural and dynamic properties of this compound on charged graphite electrodes have been revealed using molecular dynamics simulations .
Preparation Methods
The synthesis of 1-Butyl-3-methylimidazolium bis(perfluoroethylsulfonyl)imide typically involves the reaction of 1-butyl-3-methylimidazolium chloride with lithium bis(perfluoroethylsulfonyl)imide in an organic solvent . The reaction is carried out under an inert atmosphere to prevent moisture from affecting the yield and purity of the product. The resulting product is then purified through recrystallization or other suitable methods to obtain a high-purity ionic liquid.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and advanced purification techniques to ensure consistent quality and high yield.
Chemical Reactions Analysis
1-Butyl-3-methylimidazolium bis(perfluoroethylsulfonyl)imide is relatively stable and does not readily undergo oxidation or reduction reactions under normal conditions . it can participate in substitution reactions, particularly with nucleophiles. Common reagents used in these reactions include alkyl halides and other electrophiles. The major products formed from these reactions depend on the specific nucleophile and reaction conditions used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Butyl-3-methylimidazolium bis(perfluoroethylsulfonyl)imide is often compared with other ionic liquids, such as 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide and 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide . These compounds share similar properties but differ in their specific applications and performance characteristics. For example, 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is known for its higher ionic conductivity, making it more suitable for use in electrochemical applications .
Similar Compounds
- 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
- 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
- 1-Butyl-3-methylimidazolium tetrafluoroborate
These compounds are part of the broader class of ionic liquids, each with unique properties and applications that make them valuable in various fields of research and industry.
Properties
IUPAC Name |
bis(1,1,2,2,2-pentafluoroethylsulfonyl)azanide;1-butyl-3-methylimidazol-3-ium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2.C4F10NO4S2/c1-3-4-5-10-7-6-9(2)8-10;5-1(6,7)3(11,12)20(16,17)15-21(18,19)4(13,14)2(8,9)10/h6-8H,3-5H2,1-2H3;/q+1;-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYUJCKNUTUQQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1)C.C(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(F)(F)F)(F)F)(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F10N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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